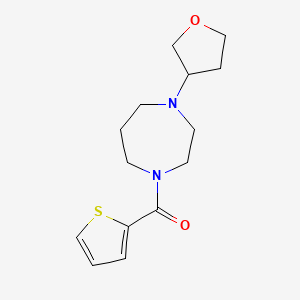

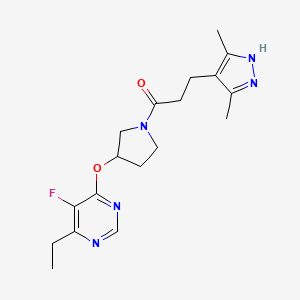

![molecular formula C15H14FN3O3S B2955628 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396559-46-8](/img/structure/B2955628.png)

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, including compounds similar to 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide, demonstrated significant cyclooxygenase-2 (COX-2) inhibitory activities. These compounds were found to be selective and potent COX-2 inhibitors, showing promising anti-inflammatory properties in vivo. This suggests their potential in the development of COX-2 specific inhibitors, especially for injectable formulations (Pal et al., 2003).

Fluorometric Sensing for Metal Ions

A pyrazoline derivative, structurally related to this compound, was used for the selective fluorometric detection of metal ions. It demonstrated a significant decrease in fluorescence intensity in the presence of Hg2+ ions, indicating its potential as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions (Bozkurt & Gul, 2018).

Cytotoxicity and Antitumor Activity

New benzenesulfonamide derivatives, including molecules akin to the query compound, exhibited interesting cytotoxic activities, which could be crucial for future anti-tumor activity studies. Some of these compounds were found to strongly inhibit human cytosolic isoforms of carbonic anhydrase, indicating their potential in cancer treatment (Gul et al., 2016).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole thio-oxadiazole derivatives, related to the compound , showed promising antimicrobial and antitubercular activities. These compounds were effective against various bacterial strains, including E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes, as well as against the tubercular strain H37Rv (Shingare et al., 2018).

Photodynamic Therapy

A new benzenesulfonamide derivative displayed properties useful for photodynamic therapy applications, showing high singlet oxygen quantum yield. This suggests its potential use as a Type II photosensitizer in the treatment of cancer (Pişkin et al., 2020).

Antiviral Drug Discovery

Compounds with similar structures were explored for their antiviral properties, particularly against hemorrhagic fever virus infections and dengue fever. This highlights the potential use of such compounds in the development of new antiviral drugs (De Clercq, 2009).

Mécanisme D'action

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been associated with various biological activities . For instance, some derivatives have shown inhibitory activity against phosphodiesterase (PDE) 2A , which is involved in cognitive processes in the brain .

Mode of Action

For example, some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit their targets by binding to the active site and preventing the normal function of the target .

Biochemical Pathways

Inhibition of pde2a, as seen in similar compounds, can potentially augment cyclic nucleotide signaling pathways in brain regions associated with learning and memory .

Result of Action

Similar compounds have shown significant inhibitory activity, suggesting that they may have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, some pyrazolo[1,5-a]pyrimidines-based fluorophores have shown stability under exposure to extreme pH .

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c1-22-14-6-5-12(16)8-15(14)23(20,21)18-10-11-9-17-19-7-3-2-4-13(11)19/h2-9,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHNFGIJPCVJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

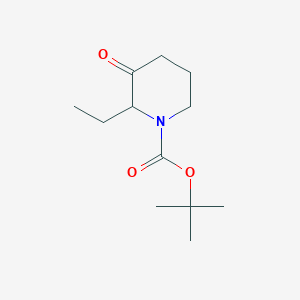

![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)

![tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate](/img/structure/B2955550.png)

![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)

![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)

![N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955562.png)

![1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955564.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2955566.png)

![1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2955567.png)